molecular formula C11H11ClFN3 B1426745 4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole CAS No. 1338690-03-1

4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole

Cat. No.: B1426745
CAS No.: 1338690-03-1
M. Wt: 239.67 g/mol
InChI Key: NYGSMSFYRILYNH-UHFFFAOYSA-N
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Description

4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and can be carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like DMSO or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, which may influence its ability to undergo substitution reactions.

    4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole: Lacks the fluorophenyl group, which may alter its interaction with biological targets.

Uniqueness

The presence of the chloromethyl, ethyl, and fluorophenyl groups in 4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c1-2-11-10(7-12)14-15-16(11)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGSMSFYRILYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 4
4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 5
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4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 6
4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole

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